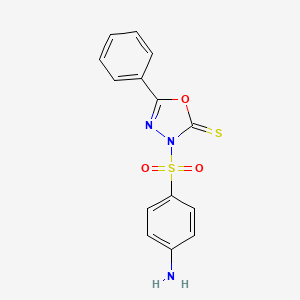
2,2-Dimethyl-N~1~,N~3~-bis(2-methylbutyl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-N~1~,N~3~-bis(2-methylbutyl)propane-1,3-diamine is an organic compound with the molecular formula C13H30N2. It is a diamine derivative, characterized by the presence of two amino groups attached to a central propane backbone, with additional methyl and butyl substituents. This compound is known for its versatility in various chemical reactions and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N~1~,N~3~-bis(2-methylbutyl)propane-1,3-diamine typically involves the reaction of 2,2-dimethyl-1,3-propanediamine with 2-methylbutyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino groups of 2,2-dimethyl-1,3-propanediamine attack the halide groups of the 2-methylbutyl halides, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product. The final product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-N~1~,N~3~-bis(2-methylbutyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-N~1~,N~3~-bis(2-methylbutyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-N~1~,N~3~-bis(2-methylbutyl)propane-1,3-diamine involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of stable complexes or the modification of target molecules. The specific pathways and molecular targets depend on the context of its application, such as catalysis or drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1,3-propanediamine: A simpler diamine with similar reactivity but lacking the additional butyl groups.
N,N’-Dimethylethylenediamine: Another diamine with different substituents, used in similar applications.
N,N’-Dimethyl-1,3-propanediamine: A related compound with methyl groups on the nitrogen atoms.
Uniqueness
2,2-Dimethyl-N~1~,N~3~-bis(2-methylbutyl)propane-1,3-diamine is unique due to its specific substituents, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it valuable in specialized applications.
Eigenschaften
CAS-Nummer |
112343-47-2 |
|---|---|
Molekularformel |
C15H34N2 |
Molekulargewicht |
242.44 g/mol |
IUPAC-Name |
2,2-dimethyl-N,N'-bis(2-methylbutyl)propane-1,3-diamine |
InChI |
InChI=1S/C15H34N2/c1-7-13(3)9-16-11-15(5,6)12-17-10-14(4)8-2/h13-14,16-17H,7-12H2,1-6H3 |
InChI-Schlüssel |
HDLXCDVQWLMWFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CNCC(C)(C)CNCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)
phosphanium bromide](/img/structure/B14319013.png)

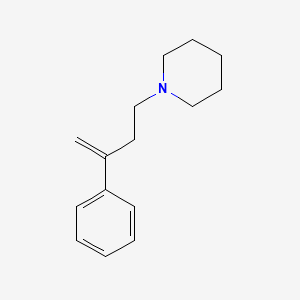
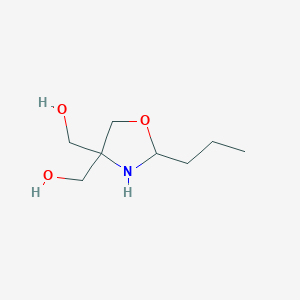
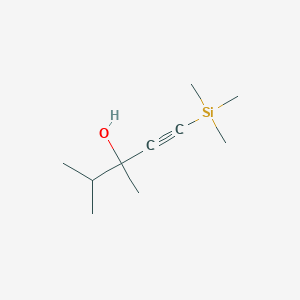
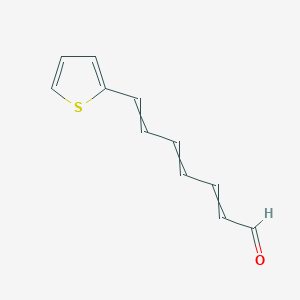

![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)
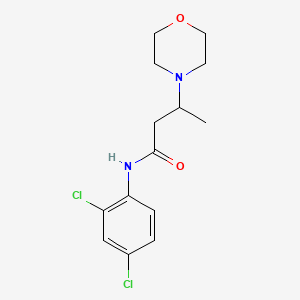
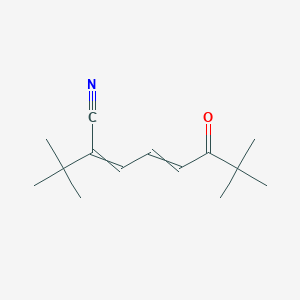
![2-Hydroxy-3,5-bis[2-(2-methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14319071.png)
